5-Bromo-4-chloro-2-nitrobenzoic acid
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Overview
Description
5-Bromo-4-chloro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is often used in various chemical reactions and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-nitrobenzoic acid typically involves the nitration of 5-bromo-4-chlorobenzoic acid. This process can be carried out by reacting 5-bromo-4-chlorobenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Benzoic Acids: Substitution reactions yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-2-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modification of protein structures, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrobenzoic acid
- 4-Chloro-3-nitrobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
Uniqueness
5-Bromo-4-chloro-2-nitrobenzoic acid is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzoic acid ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-4-chloro-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTZFKZXVQJILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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